7-Chlorobenzo[d][1,3]dioxol-5-amine
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Overview
Description
7-Chlorobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 7th position and an amine group at the 5th position. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 7-Chlorobenzo[d][1,3]dioxol-5-amine is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
The action of this compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and solubility .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of root-related signaling responses and the promotion of root growth . It also induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 7-Chlorobenzo[d][1,3]dioxol-5-amine on cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d][1,3]dioxol-5-amine typically involves the chlorination of benzo[d][1,3]dioxole followed by amination. One common method includes:
Chlorination: Benzo[d][1,3]dioxole is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO⁻) in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Scientific Research Applications
7-Chlorobenzo[d][1,3]dioxol-5-amine is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigation of its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: Employed in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the chlorine and amine groups.
7-Chlorobenzo[d][1,3]dioxole: Lacks the amine group.
5-Aminobenzo[d][1,3]dioxole: Lacks the chlorine atom.
Uniqueness
7-Chlorobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions compared to its analogs .
Properties
IUPAC Name |
7-chloro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFDTGFIUIAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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